molecular formula C11H11N3O3 B1630166 5-(2-Methoxy-5-nitrophenyl)-1-methyl-1H-pyrazole CAS No. 720702-43-2

5-(2-Methoxy-5-nitrophenyl)-1-methyl-1H-pyrazole

Cat. No. B1630166
M. Wt: 233.22 g/mol
InChI Key: RISMSHXUBAAEHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Methoxy-5-nitrophenyl)-1-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C11H11N3O3 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Methoxy-5-nitrophenyl)-1-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Methoxy-5-nitrophenyl)-1-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

720702-43-2

Product Name

5-(2-Methoxy-5-nitrophenyl)-1-methyl-1H-pyrazole

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

5-(2-methoxy-5-nitrophenyl)-1-methylpyrazole

InChI

InChI=1S/C11H11N3O3/c1-13-10(5-6-12-13)9-7-8(14(15)16)3-4-11(9)17-2/h3-7H,1-2H3

InChI Key

RISMSHXUBAAEHH-UHFFFAOYSA-N

SMILES

CN1C(=CC=N1)C2=C(C=CC(=C2)[N+](=O)[O-])OC

Canonical SMILES

CN1C(=CC=N1)C2=C(C=CC(=C2)[N+](=O)[O-])OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of N-methylpyrazole (5.12 g, 62.4 mmol) in THF (100 mL) was cooled to −78° C. and 2.5 M n-butyllithium in hexane (27.5 mL, 68.8 mmol) was added. After stirring for 30 minutes at the same temperature, 0.5 M zinc chloride in THF (107 mL, 53.5 mmol) and 1 M zinc chloride in diethyl ether (15.3 mL, 15.2 mmol) were added. The mixture was allowed to warm to room temperature and 2-iodo-4-nitroanisole (17.4 g, 62.4 mmol) followed by tetrakis(triphenylphosphine)palladium (3.6 g, 3.1 mmol) were added. After stirring at 60° C. for 20 hours, the black solution was concentrated on a rotary evaporator, and extracted with ethyl acetate and brine. Combined organic layers were dried over magnesium sulfate, filtered, and partly concentrated until a solid started to precipitate. Hexane was added, precipitate was filtered off, and washed with a cold 3:1 mixture of hexane/ethyl acetate to give 5-(2-methoxy-5-nitro-phenyl)-1-methyl-1H-pyrazole (8.6 g, 36.9 mmol, 59%) as a tan solid. LCMS m/z (%/o)=234 (M+H, 100). 1H NMR (400 MHz, CDCl3) δ: 8.34 (dd, J=2.8, 9.2 Hz, 1H), 8.19 (d, J=2.8 Hz, 1H), 7.56 (d, J=2.0 Hz, 1H), 7.08 (d, J=9.2 Hz, 1H), 6.31 (d, J=1.6 Hz, 1H), 3.96 (s, 3H), 3.74 (s, 3H).
Quantity
5.12 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
27.5 mL
Type
reactant
Reaction Step Two
Quantity
17.4 g
Type
reactant
Reaction Step Three
Quantity
15.3 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
107 mL
Type
solvent
Reaction Step Four
Quantity
3.6 g
Type
catalyst
Reaction Step Five

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